Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate

Description

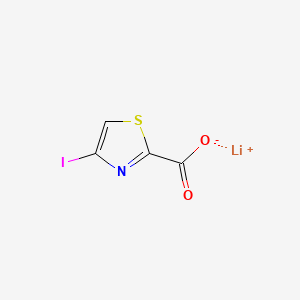

Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate (molecular formula: C₄HILiNO₂S, molecular weight: 260.97) is a lithium salt of a substituted thiazole carboxylic acid. The thiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen, with an iodine substituent at the 4-position and a carboxylate group at the 2-position.

Key identifiers include:

- CAS: 1256826-42-2 (parent acid)

- MDL: MFCD18257737

- SMILES: IC1=CSC(=N1)C(=O)[O-].[Li+]

Properties

Molecular Formula |

C4HILiNO2S |

|---|---|

Molecular Weight |

261.0 g/mol |

IUPAC Name |

lithium;4-iodo-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C4H2INO2S.Li/c5-2-1-9-3(6-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 |

InChI Key |

MMDOJXBRDATDIE-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=C(N=C(S1)C(=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation of 1,3-Thiazole-2-Carboxylate Derivatives

- Starting Material: 1,3-thiazole-2-carboxylate derivatives, typically in their sodium or potassium salts.

- Reagent: Iodinating agents such as iodine (I₂) in the presence of an oxidizing or catalytic system.

- Conditions: Mild to moderate heating, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

- Dissolve the 1,3-thiazole-2-carboxylate salt in DMF.

- Add iodine (I₂) in stoichiometric amounts, often with a catalytic amount of an oxidant such as copper(II) sulfate or potassium iodide.

- Heat the mixture at temperatures around 80–120°C for several hours.

- Monitor the reaction progress via thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water, extract the organic layer, and purify via recrystallization or chromatography.

- Yields of the 4-iodo derivative are typically moderate to high (50–80%) depending on reaction conditions.

- The product is lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate after subsequent lithium salt formation.

Lithiation Followed by Iodination

- Step 1: Lithiation of the 1,3-thiazole-2-carboxylate at the 4-position using a strong base.

- Step 2: Quenching with iodine to introduce the iodine atom selectively at the lithiation site.

- Step 3: Formation of the lithium salt of the compound.

- Dissolve 1,3-thiazole-2-carboxylate in dry tetrahydrofuran (THF).

- Cool the solution to −78°C under an inert atmosphere (argon or nitrogen).

- Add n-butyllithium (n-BuLi) dropwise, typically 1.2 equivalents, to generate the lithio intermediate at the 4-position.

- Stir the mixture at −78°C for 30–60 minutes to ensure complete lithiation.

- Add iodine (I₂) solution dropwise to the reaction mixture, maintaining low temperature.

- Stir for additional 30 minutes to allow for halogenation.

- Quench the reaction with water or dilute acid, then extract and purify the product.

- High regioselectivity for the 4-position.

- Good control over the halogenation process.

- Formation of this compound after work-up and purification.

Transition Metal-Catalyzed Cross-Coupling Approaches

- Starting Material: 4-bromo or 4-chloro-1,3-thiazole-2-carboxylate.

- Catalyst: Palladium or copper catalysts.

- Reagent: Iodide source, such as potassium iodide (KI).

- Conduct a Suzuki-Miyaura or Stille coupling, replacing the halogen at the 4-position with iodine via a catalytic cycle.

- Use a suitable base (e.g., potassium carbonate) and solvent (e.g., toluene, ethanol).

- Heat under reflux conditions for several hours.

- Isolate the iodinated product after purification.

- This method is more complex but allows for functional group tolerance and high regioselectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Halogenation | 1,3-thiazole-2-carboxylate salts | Iodine, oxidants | 80–120°C, polar aprotic solvent | Simple, direct | Over-halogenation risk |

| Lithiation/Iodination | 1,3-thiazole-2-carboxylate | n-BuLi, I₂ | −78°C, inert atmosphere | High regioselectivity | Requires low-temperature setup |

| Transition Metal-Catalyzed Cross-Coupling | 4-bromo- or chloro- derivatives | Pd catalyst, KI | Reflux, suitable solvent | Functional group tolerance | Multi-step, need halogenated precursor |

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include azido-thiazole or cyano-thiazole derivatives.

Oxidation Reactions: Products include sulfoxides or sulfones.

Reduction Reactions: Products include reduced thiazole derivatives.

Scientific Research Applications

Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate group enhances its binding affinity and specificity. The thiazole ring structure allows for interactions with various biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Structural and Crystallographic Insights

- Halogen Bonding : The iodine substituent in the target compound may engage in halogen bonding (C–I⋯N/O interactions), which can influence crystal packing and solubility. Similar interactions are observed in iodinated heterocycles .

- Hydrogen Bonding : Thiazole derivatives, such as 1,3-thiazole-4-carbonitrile, exhibit C–H⋯N hydrogen bonds and π-π stacking in their crystal structures . These interactions are critical for stabilizing solid-state configurations.

- Thermochemical Behavior : Lithium ions exhibit strong solvation tendencies, as seen in their exothermic reactions with polar solvents (e.g., ΔrH° = -201 kJ/mol for Li⁺ + 3H₂O → Li⁺·3H₂O) . This property may enhance the solubility of lithium thiazole carboxylates in aqueous or polar environments.

Data Tables

Biological Activity

Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Lithium salts have been extensively studied for their neuroprotective effects and are primarily known for their role in treating bipolar disorder. The biological activity of lithium compounds, including this compound, can be attributed to several mechanisms:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is a well-known inhibitor of GSK-3, an enzyme involved in various cellular processes including cell proliferation and apoptosis. Inhibition of GSK-3 has been linked to neuroprotective effects and mood stabilization .

- Modulation of Neurotransmitter Systems : Lithium influences the levels of neurotransmitters such as serotonin and norepinephrine, which play critical roles in mood regulation .

- Induction of Neurotrophic Factors : Lithium promotes the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth .

Therapeutic Applications

This compound has shown promise in various therapeutic areas:

- Neuroprotection : Studies suggest that compounds with thiazole structures can protect against oxidative stress and neuronal damage. This property may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Activity : Thiazole derivatives have exhibited anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms include the activation of caspases and modulation of cell cycle proteins .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of lithium compounds on neuronal cell lines exposed to oxidative stress. Results indicated that this compound significantly reduced cell death and ROS levels compared to untreated controls .

- Anticancer Activity : In another study focusing on various thiazole derivatives, this compound was tested against several cancer cell lines (e.g., HeLa, MCF7). The compound demonstrated dose-dependent cytotoxicity with IC50 values indicating potent anticancer activity .

Comparative Analysis

| Property | This compound | Other Thiazole Derivatives |

|---|---|---|

| GSK-3 Inhibition | Yes | Varies |

| Antioxidant Activity | Moderate | High |

| Anticancer Activity | High | Moderate to High |

| Neuroprotective Effects | Significant | Varies |

Q & A

Q. What are the recommended methods for synthesizing Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate, and how can purity be optimized?

Answer: Synthesis typically involves nucleophilic substitution at the 4-position of the thiazole ring. A common approach is reacting 4-iodo-1,3-thiazole-2-carboxylic acid with lithium hydroxide in polar solvents (e.g., water or ethanol) under controlled pH to precipitate the lithium salt. Purity optimization includes:

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer: Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves the lithium coordination environment and iodine substitution pattern. SHELX software is widely used for refinement .

- ESI-MS (Electrospray Ionization Mass Spectrometry) : Validates molecular weight (expected [M] at m/z ~260.97) and detects fragmentation pathways (e.g., loss of CO or I) .

- HPLC with UV detection : Monitors purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer: The 4-iodo group acts as a leaving site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Sonogashira reactions). Key considerations:

- Catalyst selection : Pd(PPh) or PdCl(dppf) for iodine’s lower reactivity compared to bromine/chlorine.

- Solvent/base systems : DMF with CsCO enhances oxidative addition efficiency.

- Side reactions : Competing decarboxylation requires temperatures <100°C .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound?

Answer: Crystal packing is dominated by:

- Lithium coordination : Li forms tetrahedral complexes with carboxylate oxygens and solvent molecules (e.g., HO or ethanol), as observed in similar lithium carboxylates .

- Iodine⋅⋅⋅π interactions : The 4-iodo group engages in weak XB (halogen bonding) with adjacent thiazole rings (distance ~3.5 Å).

- Hydrogen-bonding networks : Graph-set analysis (e.g., Etter’s rules) reveals R(8) motifs between carboxylate and solvent .

Q. How can computational modeling predict the compound’s reactivity in substitution reactions?

Answer: DFT calculations (e.g., B3LYP/6-311+G(d)) provide insights:

- Frontier molecular orbitals : The iodine’s σ* orbital (LUMO) directs nucleophilic attack at the 4-position.

- Activation barriers : Transition states for SNAr (nucleophilic aromatic substitution) are lower in polar aprotic solvents (ΔG ~25 kcal/mol).

- Solvent effects : PCM models show THF stabilizes intermediates better than DMSO .

Q. What strategies mitigate data contradictions in crystallographic studies of lithium coordination geometry?

Answer: Discrepancies arise from solvent inclusion or disorder. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.